Fluorobenzene

概述

描述

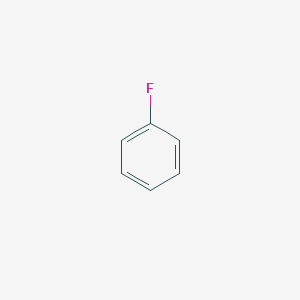

Fluorobenzene (C₆H₅F) is a monosubstituted aromatic compound where a fluorine atom replaces one hydrogen atom on the benzene ring. Its unique electronic and structural properties arise from the strong electronegativity of fluorine, which induces electron-withdrawing effects and influences intermolecular interactions such as C–H···F hydrogen bonds . This compound is widely used in pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity. Its crystal structure is characterized by weak C–H···F interactions, distinguishing it from chlorobenzene but showing isostructurality with benzonitrile (excluding substituents) .

准备方法

Synthetic Routes and Reaction Conditions: Fluorobenzene was first synthesized in 1886 by O. Wallach at the University of Bonn. The initial method involved converting phenyldiazonium chloride to a triazene using piperidine, followed by cleavage with hydrofluoric acid . On a laboratory scale, this compound can be prepared by the thermal decomposition of benzenediazonium tetrafluoroborate . The reaction is initiated by heating the solid benzenediazonium tetrafluoroborate with a flame, resulting in the formation of this compound, boron trifluoride, and nitrogen gas .

Industrial Production Methods: Industrial synthesis of this compound involves the reaction of cyclopentadiene with difluorocarbene. The initially formed cyclopropane undergoes a ring expansion and subsequent elimination of hydrogen fluoride . Another method involves the reaction of aniline with anhydrous hydrogen fluoride, followed by diazotization and decomposition to yield this compound .

化学反应分析

Types of Reactions: Fluorobenzene undergoes various chemical reactions, including:

Electrophilic Substitution: The para position of this compound is more activated than benzene towards electrophiles, allowing for efficient substitution reactions.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products:

Electrophilic Substitution: Products such as 1-bromo-4-fluorobenzene can be formed with high efficiency.

Oxidation: Oxidation products depend on the specific conditions and reagents used.

科学研究应用

Medicinal Chemistry

Pharmaceutical Synthesis

Fluorobenzene serves as a crucial building block in the synthesis of various pharmaceuticals. The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioactivity. Notable examples include drugs like Crestor and Zetia, which contain fluorinated groups that contribute to their therapeutic efficacy . Additionally, this compound derivatives are used in the development of new drug candidates, particularly in the context of fluorine's role in modifying pharmacokinetic properties.

Case Study: Fluorobenzaldehyde Synthesis

Research has demonstrated methods for synthesizing fluorobenzaldehyde from this compound using gas chromatography-mass spectrometry (GC-MS) to monitor genotoxic impurities. This method is significant for ensuring the safety and efficacy of pharmaceutical compounds .

Material Science

Polymer Production

this compound is utilized as a reagent in the production of plastics and resins. Its ability to act as a solvent for highly reactive species makes it valuable in polymer chemistry. For instance, upon fluorination, this compound can yield 1,2-dithis compound, which is important for creating various fluorinated polymers .

Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

| Electrical Insulation | Superior |

Environmental Applications

Biodegradation Studies

this compound has been studied for its biodegradation potential by specific microbial strains. For example, Rhizobiales strain F11 can degrade this compound via ortho cleavage pathways, producing intermediates like 4-fluorocatechol and catechol. These findings are critical for understanding the environmental impact of fluorinated compounds and developing bioremediation strategies .

Analytical Chemistry

Detection Methods

this compound is frequently used in analytical chemistry as a standard for calibrating instruments due to its well-characterized properties. It acts as a solvent in various analytical techniques, including liquid chromatography and mass spectrometry, aiding in the detection of complex mixtures .

Chemical Research

Organofluorine Chemistry

The study of organofluorine compounds has expanded significantly due to their unique properties. This compound derivatives are explored for their hydrogen bonding capabilities and interactions with other molecules, which can lead to advancements in sensor technology and molecular recognition systems .

作用机制

Fluorobenzene can be compared with other halobenzenes such as chlorobenzene, bromobenzene, and iodobenzene . The unique properties of this compound, such as its higher activation towards electrophiles and its hydrophobic nature, distinguish it from other halobenzenes . Additionally, this compound’s ability to participate in weak hydrogen bonding interactions sets it apart from other similar compounds .

相似化合物的比较

Structural and Crystallographic Properties

Excited-State Geometries :

Time-dependent DFT (TD-B3LYP/6-31+G(d,p)) calculations reveal that fluorobenzene and benzene exhibit minimal basis set dependency in their excited-state geometries. The mean absolute error (MAE) for this compound’s structural parameters (e.g., bond lengths) in the excited state is 0.009 Å, comparable to benzene’s MAE of 0.008 Å .

Crystal Packing: this compound’s crystal structure is dominated by C–H···F interactions, unlike chlorobenzene, which forms stronger C–H···Cl bonds. Notably, this compound and benzonitrile share isostructural packing when substituents are excluded, highlighting fluorine’s similarity to cyano groups in directing lattice arrangements .

Dimer Energies :

Theoretical studies identify this compound’s lowest-energy dimers as having slipped-parallel geometries stabilized by C–H···F interactions, differing from benzene’s T-shaped π-stacking .

Physical Properties

Experimental data (278.15–323.15 K) show this compound’s density (1.022–1.083 g/cm³) and ultrasonic velocity (1,220–1,280 m/s) are intermediate between benzene (density: 0.876–0.897 g/cm³; velocity: 1,160–1,210 m/s) and chlorobenzene (density: 1.106–1.154 g/cm³; velocity: 1,290–1,340 m/s). These trends reflect fluorine’s moderate electronegativity and molecular weight compared to other halogens .

Table 1: Density and Ultrasonic Velocities of Aromatic Compounds

| Compound | Density Range (g/cm³) | Ultrasonic Velocity Range (m/s) |

|---|---|---|

| Benzene | 0.876–0.897 | 1,160–1,210 |

| This compound | 1.022–1.083 | 1,220–1,280 |

| Chlorobenzene | 1.106–1.154 | 1,290–1,340 |

| 2-Fluorotoluene | 1.003–1.058 | 1,230–1,290 |

Chemical Reactivity and Interactions

This similarity enables this compound to mimic pyridine in drug design, influencing binding interactions .

NMR Couplings: this compound’s [¹⁹F-¹H] J-couplings vary with substitution patterns. For example, ortho coupling in monothis compound (J = 8.2 Hz) differs from para coupling in 1,4-dithis compound (J = 5.6 Hz), reflecting fluorine’s sensitivity to ring electronics .

Defluorination Reactivity :

this compound undergoes selective defluorination in calcium hydride complexes at room temperature, a reaction less feasible with perfluorinated arenes due to stronger C–F bonds .

Table 2: Degradation Intermediates of this compound

| Intermediate | Role in Degradation Pathway |

|---|---|

| 4-Fluorocatechol | Primary metabolite for ortho cleavage |

| Catechol | Secondary metabolite for energy yield |

| Muconic acid | End product of ring cleavage |

Toxicity and Environmental Impact

QSAR Models :

this compound derivatives exhibit toxicity (–lgEC₅₀ = 2.1–3.8) against Vibrio qinghaiensis (Q67), correlating with electron-withdrawing effects. Chlorobenzene derivatives are generally more toxic (–lgEC₅₀ = 3.0–4.2) due to higher hydrophobicity .

生物活性

Fluorobenzene (C6H5F) is an aromatic compound that has garnered attention in various fields of research due to its unique biological activity. This article delves into the biological implications of this compound, including its metabolic pathways, toxicological effects, and potential applications in medicinal chemistry.

Metabolism and Degradation

Research indicates that certain bacteria can metabolize this compound, primarily through the ortho pathway. A notable study investigated the degradation of this compound by Rhizobiales sp. strain F11. The study revealed that this strain could utilize this compound as a carbon source, leading to the formation of intermediates such as 4-fluorocatechol and catechol. The metabolic pathway identified suggests that 4-fluorocatechol is the predominant intermediate, which is subsequently cleaved via ortho cleavage mechanisms .

Key Findings:

- Metabolites Identified :

- 4-Fluorocatechol

- Catechol

- Enzymatic Activity :

- Catechol 1,2-dioxygenase and muconate cycloisomerase were found to be active in the degradation process.

Table 1: Metabolites and Their Characteristics

| Compound | Retention Time (min) | λ max (nm) | Growth in Substrate |

|---|---|---|---|

| Catechol | 8.4 | 195, 276 | + |

| 4-Fluorocatechol | 13 | 190, 280 | + |

| cis-Dienelactone | 8 | 190, 220, 275 | NT |

| This compound | 65 | 260 | + |

| 3-Fluorocatechol | 10.5 | 190, 267 | − |

Toxicological Effects

This compound has been associated with various toxicological effects upon exposure. Studies have shown that inhalation or skin contact can lead to irritation of the respiratory tract and skin. Chronic exposure may result in more severe health issues, including potential liver and kidney damage .

Key Toxicological Data:

- Acute Toxicity : Inhalation studies indicate median lethal concentrations (LC50) around 18,000 mg/m³ for rats exposed to this compound.

- Chronic Effects : Long-term exposure may affect the nervous system and has not been extensively studied for carcinogenic potential .

Biological Potential and Applications

This compound derivatives have been explored for their pharmacological activities. The incorporation of fluorine into organic molecules often enhances their biological properties due to improved interactions with biological targets. Compounds containing a this compound moiety have shown promise in various therapeutic areas including antibacterial, antifungal, anti-inflammatory, and neuroprotective activities .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Example Compounds | Notes |

|---|---|---|

| Antibacterial | Fluoroquinolones | Effective against Gram-positive bacteria |

| Anti-inflammatory | Fluorinated NSAIDs | Reduced side effects compared to non-fluorinated counterparts |

| Neuroprotective | BACE1 inhibitors | Potential treatment for Alzheimer's disease |

Case Studies

- Biodegradation Study : A study on Rhizobiales sp. strain F11 highlighted the strain's ability to degrade this compound effectively, suggesting potential applications in bioremediation.

- Toxicity Assessment : Animal studies assessing the acute toxicity of this compound showed significant effects on behavior and physiology at high concentrations, emphasizing the need for careful handling in industrial applications.

常见问题

Basic Research Questions

Q. What experimental methods are recommended for determining the diffusion coefficient of fluorobenzene in liquid systems?

To determine the diffusion coefficient () of this compound, employ nonlinear least-squares fitting to experimental data derived from interferometric measurements. This approach minimizes residuals between theoretical models (e.g., Fick's law) and observed concentration gradients. Sensitivity coefficients () should be analyzed to optimize measurement accuracy, particularly at mid-range reduced distances (), where data interpretation is most reliable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as a Category 2 flammable liquid (H225) and a mild acute toxicant (H303). Use flame-resistant, antistatic lab coats and chemically resistant gloves (e.g., nitrile). Ensure proper ventilation and avoid ignition sources. Emergency procedures must include immediate skin decontamination and medical consultation, as outlined in safety data sheets .

Q. How can this compound’s rotational dynamics be analyzed using spectroscopic techniques?

Utilize NMR spectroscopy with phase-sensitive detection (HSQC-type experiments) to resolve spin-spin coupling patterns. Process time-domain data (e.g., 8192-point FIDs) using Gaussian broadening (LB = -0.070 Hz, GB = 0.6) to enhance signal-to-noise ratios. Refer to SpinWorks documentation for 3D data processing and simulation of anisotropic effects .

Advanced Research Questions

Q. How can discrepancies in this compound’s thermal diffusion properties be resolved across varying temperatures?

Apply transient sensitivity analysis to isolate experimental errors from model assumptions. For example, when thermal conductivity () varies with temperature, use Beck’s method to optimize interferogram measurements at critical values. Validate results against Pfahl’s nonlinear least-squares framework, which accounts for simultaneous parameter estimation (e.g., ) .

Q. What computational strategies improve the accuracy of this compound’s molecular interaction energies?

Implement Boys-Bernardi counterpoise corrections to mitigate basis set superposition errors (BSSE) in ab initio calculations. For near-equilibrium geometries, use bivariational transcorrelated wavefunctions to reduce errors in interaction energy () by >30%. Compare results with experimental probability maps of this compound’s light-matter interactions, derived from interferometric data .

Q. How do substituent effects influence this compound’s reactivity in electrophilic aromatic substitution (EAS)?

Conduct Hammett analysis using meta-fluorobenzene derivatives to quantify electronic effects (). Pair kinetic studies (e.g., nitration rates) with DFT calculations (B3LYP/6-311+G(d,p)) to correlate activation energies with substituent parameters. Contrast results with ortho/para isomers to assess steric vs. electronic dominance .

Q. Methodological Guidelines

- Data Contradictions : When conflicting diffusion coefficients arise, verify boundary conditions (e.g., optical properties of test cells) and recalibrate interferometric fringe shifts. Use sensitivity coefficients to identify outlier data points .

- Ethical Compliance : Obtain institutional approval for hazardous material protocols, emphasizing this compound’s aquatic toxicity (H411) and chronic exposure risks .

- Literature Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions, e.g., “How does this compound’s dipole moment affect its solvation dynamics in polar solvents?” .

属性

IUPAC Name |

fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLWMHQQBFSUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | fluorobenzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fluorobenzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025329 | |

| Record name | Fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorobenzene appears as a clear, colorless liquid with a characteristic aromatic odor. About the same density as water. Flash point 5 °F. Vapors heavier than air. May irritate the skin, eyes, and mucous membranes. Used as an insecticide, larvacide and as a reagent for plastic or resin polymers., Liquid with an odor of benzene; [Merck Index] Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

185.2 °F at 760 mmHg (NTP, 1992) | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

5 °F (NTP, 1992) | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 68 °F (NTP, 1992) | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0225 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

60 mmHg at 67.3 °F ; 100 mmHg at 86.7 °F (NTP, 1992), 77.2 [mmHg] | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

462-06-6 | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3TSZ68K12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-42.2 °F (NTP, 1992) | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。